A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-7-methyl-1-indanone
A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-7-methyl-1-indanone
Introduction
4-Hydroxy-7-methyl-1-indanone is a bicyclic aromatic ketone of significant interest in organic synthesis and medicinal chemistry. As a functionalized indanone, it serves as a versatile scaffold for the construction of more complex molecules, including biologically active compounds. Its structure, featuring a hydroxyl group, a methyl group, and a ketone within a constrained bicyclic system, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Hydroxy-7-methyl-1-indanone, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. The methodologies for acquiring this data are also detailed to ensure reproducibility and accuracy.
Molecular Structure and Spectroscopic Overview
The unique arrangement of functional groups in 4-Hydroxy-7-methyl-1-indanone dictates its spectral properties. The aromatic ring, substituted with a hydroxyl, a methyl, and an alkyl moiety, will show characteristic signals in the aromatic region of the NMR spectra. The five-membered ring containing the ketone and two methylene groups will have distinct aliphatic proton and carbon signals. The hydroxyl and carbonyl groups will be readily identifiable in the IR spectrum. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns.
Caption: Molecular structure of 4-Hydroxy-7-methyl-1-indanone with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Hydroxy-7-methyl-1-indanone, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Hydroxy-7-methyl-1-indanone is characterized by distinct signals for the aromatic protons, the methylene protons of the indanone ring, the methyl protons, and the hydroxyl proton.
¹H NMR Data (300 MHz, DMSO-d₆) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.69 | s | 1H | Ar-OH |
| 7.02 | d, J=8.1 Hz | 1H | H-5 |
| 6.96 | d, J=8.1 Hz | 1H | H-6 |
| 2.98 | m | 2H | H-2 |
| 2.62 | m | 2H | H-3 |
| 2.47 | s | 3H | Ar-CH₃ |
Interpretation:
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The downfield singlet at 9.69 ppm is characteristic of a phenolic hydroxyl proton.
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The two doublets at 7.02 and 6.96 ppm correspond to the two ortho-coupled protons on the aromatic ring.
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The multiplets at 2.98 and 2.62 ppm are assigned to the two methylene groups (H-2 and H-3) in the five-membered ring.
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The upfield singlet at 2.47 ppm integrates to three protons and is assigned to the methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 207.9 | C-1 (C=O) |
| 154.8 | C-4 (C-OH) |
| 144.4 | C-7a |
| 135.4 | C-6 |
| 129.8 | C-7 |
| 129.6 | C-5 |
| 114.3 | C-3a |
| 36.7 | C-2 |
| 22.0 | C-3 |
| 17.5 | Ar-CH₃ |
Note: The provided ¹³C NMR data is for the methylated analogue (4-Methoxy-7-methyl-1-indanone) from a synthesis precursor. The chemical shifts for 4-Hydroxy-7-methyl-1-indanone are expected to be very similar, with slight variations for the aromatic carbons directly attached to the hydroxyl group.[1] A spectrum is available on PubChem for 4-Hydroxy-7-methyl-1-indanone which can be used for comparison.[2]
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-7-methyl-1-indanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.
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Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters include a 45-90° pulse angle, a wider spectral width than for ¹H NMR, and a relaxation delay of 2-5 seconds.
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Data Processing:
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Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform to obtain the spectrum.
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Phase and baseline correct the spectrum.
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Calibrate the chemical shift scale to the TMS signal at 0 ppm or the residual solvent peak.
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Integrate all signals in the ¹H NMR spectrum to determine the relative number of protons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Data (KBr) [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3186 | Strong, Broad | O-H stretch (phenolic) |
| 1680 | Strong, Sharp | C=O stretch (aromatic ketone) |
| 1506 | Medium | C=C stretch (aromatic) |
| 1288 | Medium | C-O stretch (phenol) |
| 820 | Medium | C-H bend (aromatic) |
Interpretation:
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The broad absorption band at 3186 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
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The strong, sharp peak at 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the conjugated ketone in the five-membered ring. For indanone-based chalcones, this peak is typically observed between 1680–1700 cm⁻¹.[3]
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The band at 1506 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring.
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The absorption at 1288 cm⁻¹ corresponds to the C-O stretching of the phenol.
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The peak at 820 cm⁻¹ is likely due to out-of-plane C-H bending of the aromatic protons.
Experimental Protocol for IR Spectroscopy (ATR)
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Sample Preparation: Place a small amount of the solid 4-Hydroxy-7-methyl-1-indanone powder directly onto the Attenuated Total Reflectance (ATR) crystal.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
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Data Acquisition:
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Record a background spectrum of the clean, empty ATR crystal.
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Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
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Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
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Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometric Data
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Molecular Formula: C₁₀H₁₀O₂[2]
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Molecular Weight: 162.18 g/mol [2]
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Molecular Ion Peak (M⁺): m/z = 162
Fragmentation Analysis:
While a specific mass spectrum for 4-Hydroxy-7-methyl-1-indanone is not detailed in the provided search results, a general fragmentation pattern can be predicted based on the structure of indanones. Common fragmentation pathways for similar compounds involve the loss of small neutral molecules like CO, C₂H₄ (ethene), and radical-driven cleavages. For 4-Hydroxy-7-methyl-1-indanone, key expected fragments would include:
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[M - CO]⁺: m/z = 134
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[M - CH₃]⁺: m/z = 147
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Fragments arising from cleavage of the five-membered ring.
Caption: Predicted key fragmentation pathways for 4-Hydroxy-7-methyl-1-indanone.
Experimental Protocol for GC-MS
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Sample Preparation: Prepare a dilute solution of 4-Hydroxy-7-methyl-1-indanone (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a capillary column (e.g., DB-5 or equivalent) and an electron ionization (EI) source.
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GC Conditions:
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Injector Temperature: 250 °C.
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Oven Program: Start at an initial temperature of 100 °C, hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: Identify the peak corresponding to 4-Hydroxy-7-methyl-1-indanone in the chromatogram and analyze the corresponding mass spectrum to identify the molecular ion peak and major fragment ions.
Integrated Spectroscopic Analysis
The collective data from NMR, IR, and MS provides a self-validating system for the structural confirmation of 4-Hydroxy-7-methyl-1-indanone. The IR spectrum confirms the presence of the hydroxyl and carbonyl functional groups. The ¹H and ¹³C NMR spectra provide the complete carbon-hydrogen framework, and the mass spectrum confirms the molecular weight and provides further structural information through its fragmentation pattern. This integrated approach is essential for unambiguously identifying the compound and ensuring its purity.
Caption: A typical workflow for the spectroscopic analysis of a chemical compound.
References
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PubChem. 4-Hydroxy-7-methyl-1-indanone. National Center for Biotechnology Information. [Link]
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ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.[Link]
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Journal of Physical Science. Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.[Link]
